molecular formula C19H18N2O4S B2886319 ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1923052-14-5

ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No. B2886319
CAS RN: 1923052-14-5
M. Wt: 370.42
InChI Key: YOJUMNVBCFFKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the available resources .

Scientific Research Applications

Antimicrobial Applications

The thiadiazine ring structure, particularly the 1,2,4-benzothiadiazine-1,1-dioxide variant, has been reported to exhibit antimicrobial properties . This suggests that our compound of interest could potentially be used in the development of new antimicrobial agents, targeting a range of bacterial and fungal pathogens.

Antiviral Research

Similar to its antimicrobial potential, the 1,2,4-benzothiadiazine-1,1-dioxide scaffold has shown promise in antiviral research . The compound could be explored for its efficacy against various viral infections, contributing to the growing field of antiviral drug development.

Antihypertensive Agents

One of the primary areas of interest for the 1,2,4-benzothiadiazine-1,1-dioxide ring is in the search for new antihypertensive drugs . The compound’s ability to modulate blood pressure could lead to novel treatments for hypertension.

Antidiabetic Drug Development

The benzothiadiazine dioxide structure has been associated with antidiabetic activity . Research into the compound could further our understanding of diabetes treatment and help in creating more effective antidiabetic medications.

Anticancer Therapeutics

There is evidence to suggest that the benzothiadiazine dioxide framework may have applications in cancer therapy . By studying the compound’s interaction with cancer cells, it could contribute to the discovery of new anticancer agents.

KATP Channel Activation

Compounds with the benzothiadiazine dioxide moiety have been evaluated as pancreatic β-cells KATP-channel openers . This application is particularly relevant in the treatment of conditions like Type 2 diabetes, where the regulation of insulin release is crucial.

AMPA Receptor Modulation

The modulation of AMPA receptors is another potential application for the compound. These receptors play a role in synaptic transmission and plasticity in the brain, and modulating them can have implications for treating neurological disorders .

Biomedical Engineering

While not directly related to the compound , derivatives of the benzothiadiazine dioxide ring have been used in biomedical applications, such as the formation of 3D biocompatible scaffolds . This suggests that our compound could also be modified for use in tissue engineering and regenerative medicine.

properties

IUPAC Name

ethyl 2-benzyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-2-25-19(22)17-14-21(13-15-9-5-3-6-10-15)26(23,24)20-18(17)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJUMNVBCFFKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

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